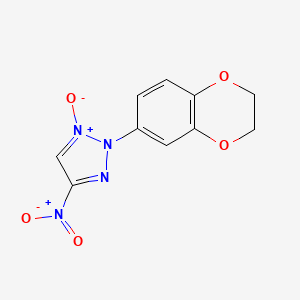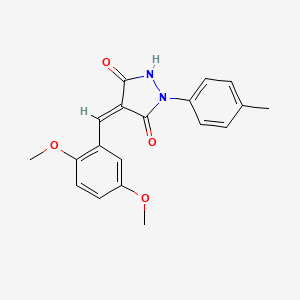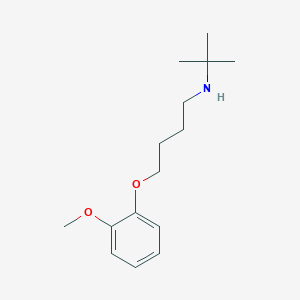![molecular formula C12H14ClN3O3S B5214111 1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol](/img/structure/B5214111.png)
1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol, also known as TCBZ, is a chemical compound that belongs to the family of benzimidazole anthelmintics. TCBZ has been widely used as a veterinary drug to treat parasitic infections in livestock, particularly in sheep and cattle. The compound has been shown to be effective against a wide range of parasites, including roundworms, tapeworms, and flukes.
作用機序
The mechanism of action of 1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol involves the inhibition of microtubule polymerization in the parasite's cells, leading to disruption of cell division and ultimately death of the parasite. This compound has also been shown to have an effect on the parasite's energy metabolism, leading to depletion of energy reserves and further disruption of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the parasite's cells. These include inhibition of microtubule polymerization, disruption of cell division, and depletion of energy reserves. In addition, this compound has been shown to have an effect on the parasite's nervous system, leading to paralysis and death of the parasite.
実験室実験の利点と制限
1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol has several advantages as a research tool for studying parasitic infections. The compound has a broad spectrum of activity against a range of parasites, making it a useful tool for investigating the mechanisms of action of anthelmintics. In addition, this compound has been shown to be effective against both adult and larval stages of parasites, making it a useful tool for investigating the life cycle of parasites.
However, there are also limitations to the use of this compound in laboratory experiments. The compound has a relatively short half-life in vivo, which can limit its effectiveness in some experimental settings. In addition, this compound has been shown to have some toxicity to non-target organisms, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol. One area of interest is the development of new formulations of the compound that can increase its effectiveness and reduce its toxicity. Another area of interest is the investigation of the compound's potential use in the treatment of human parasitic infections. Finally, there is ongoing research on the mechanisms of action of this compound and its potential use in combination with other anthelmintics for the treatment of parasitic infections.
合成法
The synthesis of 1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol involves the reaction of 4-chlorobenzyl alcohol with 1H-1,2,4-triazole-5-thiol to form the corresponding thioether intermediate. The intermediate is then oxidized with hydrogen peroxide to yield the sulfoxide product, which is subsequently treated with 2-propanol to give this compound.
科学的研究の応用
1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol has been the subject of extensive scientific research due to its potent anthelmintic activity. The compound has been shown to be effective against a wide range of parasitic infections in livestock, including gastrointestinal nematodes, liver flukes, and lungworms. In addition, this compound has been investigated for its potential use in the treatment of human parasitic infections.
特性
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c13-10-3-1-9(2-4-10)5-19-6-11(17)7-20(18)12-14-8-15-16-12/h1-4,8,11,17H,5-7H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRMLEJMDKEQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(CS(=O)C2=NC=NN2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(4-chloro-3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5214031.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5214035.png)
![N-[5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5214036.png)



![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214071.png)
![N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5214078.png)
![7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5214083.png)
![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide](/img/structure/B5214088.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methylaniline](/img/structure/B5214099.png)

![2,2-diphenyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5214109.png)
![9-ethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5214114.png)